molecular formula C13H17IN2S B6119960 (E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide

Cat. No.: B6119960
M. Wt: 360.26 g/mol
InChI Key: MQYFDVMXAAIOCU-UHFFFAOYSA-M
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Description

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide is a synthetic organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide typically involves the reaction of 3-ethylbenzothiazolium salts with N,N-dimethylethenamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield benzothiazole oxides, while substitution reactions may produce a variety of substituted benzothiazolium derivatives.

Scientific Research Applications

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium Chloride: Similar structure but different counterion.

    Benzothiazolium Bromide: Another benzothiazolium salt with a bromide counterion.

    Benzothiazolium Fluoride: Contains a fluoride counterion.

Uniqueness

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide is unique due to its specific ethyl and dimethylethenamine substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylethenamine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N2S.HI/c1-4-15-11-7-5-6-8-12(11)16-13(15)9-10-14(2)3;/h5-10H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYFDVMXAAIOCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CN(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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